Cas no 1539194-19-8 (1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine)

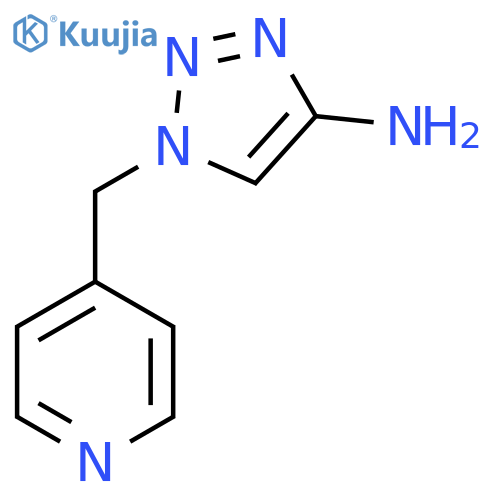

1539194-19-8 structure

商品名:1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine

1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine

- CS-0284354

- 1-(PYRIDIN-4-YLMETHYL)-1H-1,2,3-TRIAZOL-4-AMINE

- EN300-1114596

- 1539194-19-8

- AKOS018085761

- 1H-1,2,3-Triazol-4-amine, 1-(4-pyridinylmethyl)-

- 1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine

-

- インチ: 1S/C8H9N5/c9-8-6-13(12-11-8)5-7-1-3-10-4-2-7/h1-4,6H,5,9H2

- InChIKey: HSUBKONCXHWNLD-UHFFFAOYSA-N

- ほほえんだ: N1(C=C(N)N=N1)CC1C=CN=CC=1

計算された属性

- せいみつぶんしりょう: 175.08579531g/mol

- どういたいしつりょう: 175.08579531g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 69.6Ų

じっけんとくせい

- 密度みつど: 1.39±0.1 g/cm3(Predicted)

- ふってん: 443.9±55.0 °C(Predicted)

- 酸性度係数(pKa): 5.18±0.10(Predicted)

1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1114596-0.25g |

1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine |

1539194-19-8 | 95% | 0.25g |

$906.0 | 2023-10-27 | |

| Enamine | EN300-1114596-0.05g |

1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine |

1539194-19-8 | 95% | 0.05g |

$827.0 | 2023-10-27 | |

| Enamine | EN300-1114596-0.5g |

1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine |

1539194-19-8 | 95% | 0.5g |

$946.0 | 2023-10-27 | |

| Enamine | EN300-1114596-2.5g |

1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine |

1539194-19-8 | 95% | 2.5g |

$1931.0 | 2023-10-27 | |

| Enamine | EN300-1114596-5g |

1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine |

1539194-19-8 | 95% | 5g |

$2858.0 | 2023-10-27 | |

| Enamine | EN300-1114596-1g |

1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine |

1539194-19-8 | 95% | 1g |

$986.0 | 2023-10-27 | |

| Enamine | EN300-1114596-1.0g |

1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine |

1539194-19-8 | 1g |

$1315.0 | 2023-05-27 | ||

| Enamine | EN300-1114596-10g |

1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine |

1539194-19-8 | 95% | 10g |

$4236.0 | 2023-10-27 | |

| Enamine | EN300-1114596-0.1g |

1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine |

1539194-19-8 | 95% | 0.1g |

$867.0 | 2023-10-27 | |

| Enamine | EN300-1114596-5.0g |

1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine |

1539194-19-8 | 5g |

$3812.0 | 2023-05-27 |

1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

1539194-19-8 (1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine) 関連製品

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬